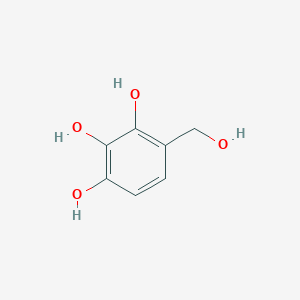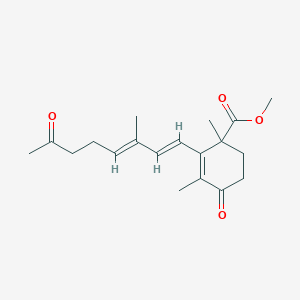
Methyl trisporate B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trisporate B (MTB) is a plant hormone that is involved in regulating various developmental and physiological processes in plants. It is a member of the trisporic acid family of compounds that are produced by fungi and act as signaling molecules in plants. MTB has gained significant attention in recent years due to its potential applications in agriculture and horticulture.
Mecanismo De Acción
Methyl trisporate B acts as a signaling molecule in plants, binding to specific receptors and triggering a cascade of biochemical events. It is believed to activate various genes involved in plant growth and development, as well as stress response pathways.
Efectos Bioquímicos Y Fisiológicos
Methyl trisporate B has been shown to have a range of biochemical and physiological effects on plants. It can stimulate the production of various hormones, including auxins and cytokinins, which are involved in plant growth and development. Methyl trisporate B has also been shown to enhance photosynthesis and increase the efficiency of nutrient uptake by plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl trisporate B has several advantages for use in lab experiments, including its ability to promote plant growth and development, as well as its role in stress response pathways. However, the synthesis of Methyl trisporate B is complex and requires specialized equipment and expertise. Additionally, the effects of Methyl trisporate B on different plant species and under different environmental conditions are not well understood.
Direcciones Futuras
There are several areas of future research for Methyl trisporate B, including its potential applications in crop improvement and stress tolerance. Further studies are needed to understand the mechanisms of action of Methyl trisporate B and its effects on different plant species. Additionally, research is needed to develop more efficient methods for synthesizing Methyl trisporate B and to optimize its use in agriculture and horticulture.
Métodos De Síntesis
Methyl trisporate B can be synthesized from trisporic acid, which is produced by certain fungi. The synthesis involves the use of various chemical reactions, including oxidation, reduction, and esterification. The process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Methyl trisporate B has been extensively studied for its potential applications in plant growth and development. It has been shown to promote seed germination, enhance root growth, and increase crop yield. Methyl trisporate B has also been studied for its role in plant defense against pathogens and environmental stressors.
Propiedades
Número CAS |
16981-58-1 |
|---|---|
Nombre del producto |
Methyl trisporate B |
Fórmula molecular |
C19H26O4 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
methyl 1,3-dimethyl-2-[(1E,3E)-3-methyl-7-oxoocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C19H26O4/c1-13(7-6-8-14(2)20)9-10-16-15(3)17(21)11-12-19(16,4)18(22)23-5/h7,9-10H,6,8,11-12H2,1-5H3/b10-9+,13-7+ |
Clave InChI |
IBEKLXNZXQHTGY-GSSAJISUSA-N |
SMILES isomérico |
CC1=C(C(CCC1=O)(C)C(=O)OC)/C=C/C(=C/CCC(=O)C)/C |
SMILES |
CC1=C(C(CCC1=O)(C)C(=O)OC)C=CC(=CCCC(=O)C)C |
SMILES canónico |
CC1=C(C(CCC1=O)(C)C(=O)OC)C=CC(=CCCC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



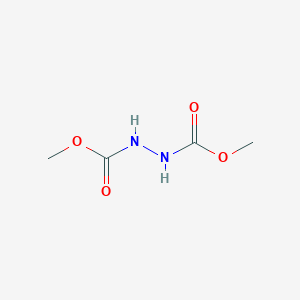
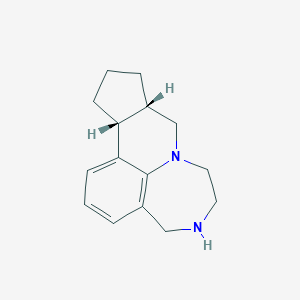
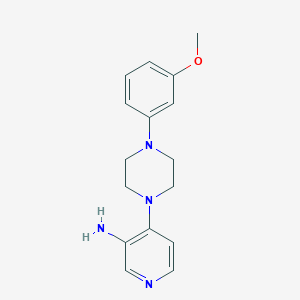
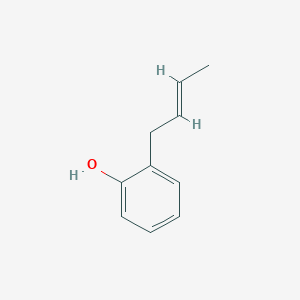
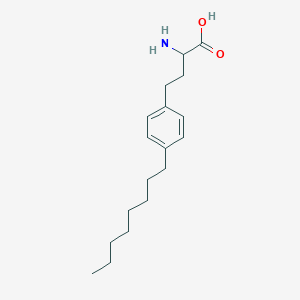
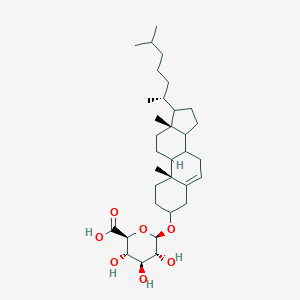
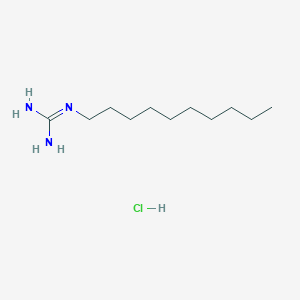
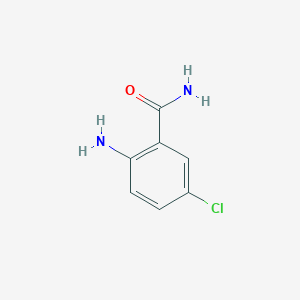

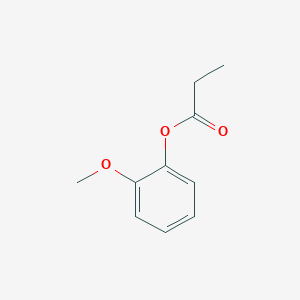
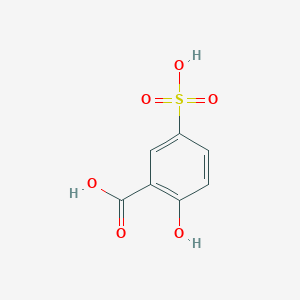
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)

